2-Azido-1,1-diethoxyethane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

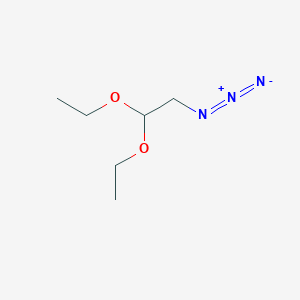

2-Azido-1,1-diethoxyethane is an organic compound characterized by the presence of an azido group attached to a diethoxyethane backbone

準備方法

Synthetic Routes and Reaction Conditions: 2-Azido-1,1-diethoxyethane can be synthesized through the reaction of bromoacetaldehyde diethyl acetal with sodium azide in the presence of a catalytic amount of sodium iodide. The reaction is typically carried out in dimethyl sulfoxide (DMSO) at 90°C for 45 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory preparation route. Scaling up would involve optimizing reaction conditions to ensure safety and efficiency, particularly given the hazardous nature of azides.

化学反応の分析

Staudinger-Aza-Wittig Reactions

2-Azido-1,1-diethoxyethane participates in Staudinger-aza-Wittig reactions with 1,3-dicarbonyl compounds to form heterocyclic frameworks .

Reaction with Cyclohexane-1,3-dione

Mechanism :

-

Staudinger Reaction : The azide reacts with triphenylphosphine to form an iminophosphorane intermediate.

-

Aza-Wittig Reaction : The intermediate reacts with cyclohexane-1,3-dione, yielding an enamine.

-

Cyclization : Acid treatment (e.g., trifluoroacetic acid) induces cyclization to form 6,7-dihydro-1H-indol-4(5H)-one .

Experimental Data :

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| Cyclohexane-1,3-dione | 6,7-Dihydro-1H-indol-4(5H)-one | 78 | TFA, CH₂Cl₂, 12 h, rt |

Formation of Pyridine Derivatives

This compound reacts with malononitrile to form dicyano acetals, which undergo cyclization to yield pyrimidine derivatives .

Example :

-

Reactants : Malononitrile (1.2 equiv), this compound (1 equiv).

-

Conditions : Reflux in ethanol for 6 h.

Acid-Mediated Transformations

Under acidic conditions, this compound undergoes hydrolysis to generate reactive intermediates for further functionalization:

Applications :

-

Benzofuran Synthesis : Alkylation of resacetophenone followed by acid-catalyzed cyclization yields substituted benzofurans .

-

Furanoflavonoids : Baker–Venkataraman rearrangement and cyclization produce furanoflavonoid scaffolds .

Stability and Handling

This compound’s versatility in constructing nitrogen heterocycles and its compatibility with diverse reaction conditions underscore its utility in medicinal and materials chemistry .

科学的研究の応用

Synthetic Applications

One of the primary applications of 2-Azido-1,1-diethoxyethane is in the synthesis of various nitrogen-containing heterocycles. It is commonly utilized in reactions that lead to the formation of pyrroles and other complex organic molecules.

Synthesis of Pyrroles

The compound facilitates the Staudinger-aza-Wittig reaction, which involves the reaction of 1,3-dicarbonyl compounds with this compound. This method has been shown to efficiently produce a variety of pyrroles and related compounds. The process typically involves the following steps:

- Condensation : 1,3-dicarbonyl compounds are condensed with this compound.

- Cyclization : Subsequent cyclization leads to the formation of pyrrole derivatives.

This reaction pathway has been documented in several studies, demonstrating its effectiveness in synthesizing complex organic molecules .

Formation of 1,2,3-Triazoles

This compound serves as a precursor for the synthesis of 1,2,3-triazole derivatives. The azide functionality allows for click chemistry reactions with alkynes, leading to the formation of these valuable triazole compounds. The general mechanism involves:

- Reaction with Alkynes : The azide reacts with terminal alkynes in the presence of a copper catalyst to yield 1,2,3-triazoles.

- Applications : These triazoles have applications in pharmaceuticals, materials science, and as bioorthogonal labels in biological studies .

Case Studies and Research Findings

Several studies highlight the utility of this compound in synthetic chemistry:

Case Study 1: Synthesis of Functionalized Pyrroles

A study demonstrated the efficient synthesis of functionalized pyrroles using this compound through the Staudinger-aza-Wittig reaction. The resulting pyrroles exhibited significant biological activity and potential therapeutic applications .

Case Study 2: Antioxidant Properties

Research involving novel triazole-containing nitrones synthesized from this compound showed promising antioxidant properties. These compounds were tested for their ability to scavenge free radicals and inhibit lipid peroxidation, indicating potential applications in health-related fields .

作用機序

The mechanism of action of 2-Azido-1,1-diethoxyethane primarily involves the reactivity of the azido group. In reduction reactions, the azido group is converted to an amine, which can further participate in various biochemical pathways. In cycloaddition reactions, the azido group facilitates the formation of nitrogen-containing heterocycles, which can interact with biological targets .

類似化合物との比較

- 2-Azido-1,1-dimethoxyethane

- 2-Azido-1,1-diethoxypropane

- 2-Azido-1,1-dibutoxyethane

Comparison: 2-Azido-1,1-diethoxyethane is unique due to its specific diethoxyethane backbone, which influences its reactivity and the types of products formed in chemical reactions. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and material science .

生物活性

2-Azido-1,1-diethoxyethane is a compound of significant interest in organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, antioxidant properties, and implications in drug development.

Synthesis

The synthesis of this compound typically involves the reaction of diethyl acetal with sodium azide. This process can be optimized for safety and efficiency, especially considering the explosive nature of azide compounds. Recent studies have demonstrated methods to handle azide chemistry safely during large-scale synthesis, which is crucial for pharmaceutical applications .

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant properties. In a study assessing various derivatives, it was found that compounds synthesized from this compound showed significant inhibition of lipid peroxidation and scavenging of hydroxyl radicals. Specifically, one derivative demonstrated a hydroxyl radical scavenging ability of 99.9% and was identified as a potent lipoxygenase (LOX) inhibitor .

Table 1: Antioxidant Activity of Derived Compounds from this compound

| Compound | Hydroxyl Radical Scavenging (%) | LOX Inhibition (μM) | Lipid Peroxidation Inhibition (%) |

|---|---|---|---|

| 9f | 99.9 | 27 | 87 |

| Other | Varies | Varies | Varies |

Biological Activity and Mechanisms

The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with various biological targets. This includes its role in synthesizing triazole-containing compounds, which are known for their diverse biological activities such as antimicrobial and anticancer properties .

Case Studies

- Antimicrobial Activity : A series of compounds derived from this compound were tested for antimicrobial activity against various bacterial strains. The results indicated that some derivatives exhibited significant antibacterial effects, suggesting potential therapeutic applications in treating infections .

- Anticancer Properties : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cell cycle arrest and subsequent cell death .

特性

IUPAC Name |

2-azido-1,1-diethoxyethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O2/c1-3-10-6(11-4-2)5-8-9-7/h6H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRZYHJYSHNQSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN=[N+]=[N-])OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。